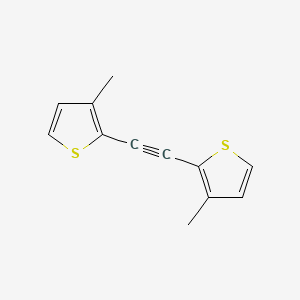
2,2'-(Ethyne-1,2-diyl)bis(3-methylthiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(3-methyl-2-thienyl)ethyne is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features two thiophene rings substituted with methyl groups at the 3-position, connected by an ethyne (acetylene) linkage. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Di(3-methyl-2-thienyl)ethyne can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 3-methyl-2-thienylboronic acid with 1,2-dibromoethyne in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This method involves the coupling of 3-methyl-2-thienylacetylene with 3-methyl-2-thienyl iodide in the presence of a palladium catalyst, copper(I) iodide, and a base such as triethylamine.
Industrial Production Methods
Industrial production of 1,2-Di(3-methyl-2-thienyl)ethyne may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di(3-methyl-2-thienyl)ethyne undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst in an organic solvent.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated, sulfonated, or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
1,2-Di(3-methyl-2-thienyl)ethyne has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Pharmaceuticals: Thiophene derivatives, including 1,2-Di(3-methyl-2-thienyl)ethyne, are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound is used in the synthesis of advanced materials with applications in sensors, solar cells, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1,2-Di(3-methyl-2-thienyl)ethyne depends on its application:
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di(2-thienyl)ethyne: Similar structure but lacks the methyl substitution on the thiophene rings.
2,2’-Bithiophene: Consists of two thiophene rings connected by a single bond rather than an ethyne linkage.
3,4-Dimethylthiophene: A thiophene derivative with methyl groups at the 3 and 4 positions.
Uniqueness
1,2-Di(3-methyl-2-thienyl)ethyne is unique due to the presence of both the ethyne linkage and the methyl substitution on the thiophene rings. This combination imparts distinct electronic properties, making it particularly valuable in applications such as organic electronics and materials science.
Propiedades
Número CAS |
566189-77-3 |
|---|---|
Fórmula molecular |
C12H10S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
3-methyl-2-[2-(3-methylthiophen-2-yl)ethynyl]thiophene |
InChI |
InChI=1S/C12H10S2/c1-9-5-7-13-11(9)3-4-12-10(2)6-8-14-12/h5-8H,1-2H3 |
Clave InChI |
FSQGXCWPXRFOOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C#CC2=C(C=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)
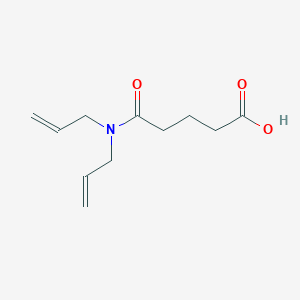
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

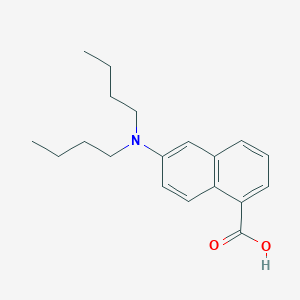
![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
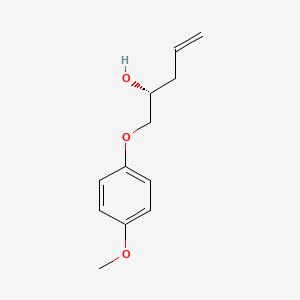
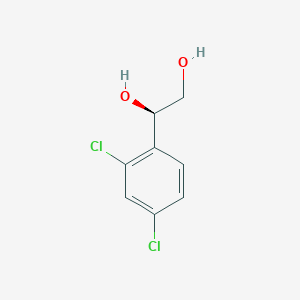
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)
